molecular formula C8H5FIN B2715700 2-Fluoro-3-iodo-4-methylbenzonitrile CAS No. 909185-86-0

2-Fluoro-3-iodo-4-methylbenzonitrile

Cat. No.: B2715700
CAS No.: 909185-86-0
M. Wt: 261.038
InChI Key: HYKCLWQMKWGJDD-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methylbenzonitrile (: 909185-86-0) is a versatile benzonitrile derivative with a molecular formula of C₈H₅FIN and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of distinct fluorine and iodine substituents on its aromatic ring, making it a valuable multifunctional building block in advanced organic synthesis . Its primary research application lies in pharmaceutical development and material science, where it serves as a key precursor for constructing complex molecules . The specific spatial arrangement of the electron-withdrawing nitrile and halogen groups on the ring makes it a particularly interesting scaffold for exploring structure-activity relationships. Research on analogous fluoro-methylbenzonitrile compounds has revealed significant potential in non-linear optics, driven by substantial first-order hyperpolarizability and a characterized HOMO-LUMO energy gap that indicates significant charge transfer interactions . This product is offered with a guaranteed purity of ≥98% . It is recommended to store the material sealed in a dry environment, at room temperature or between 2-8°C . This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-iodo-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCLWQMKWGJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Fluoro 3 Iodo 4 Methylbenzonitrile

Halogen-Mediated Cross-Coupling Reactions at the Carbon-Iodine Bond

The carbon-iodine bond in 2-Fluoro-3-iodo-4-methylbenzonitrile is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond. This selective reactivity allows for the introduction of various substituents at the 3-position of the benzonitrile (B105546) ring, while leaving the fluorine atom intact for potential subsequent transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups.

A documented example of a Suzuki-Miyaura coupling reaction involving this compound is its reaction with (4-ethynylpyridin-2-yl)boronic acid. This transformation is catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl2·CH2Cl2) in the presence of a base, typically sodium carbonate, in a mixture of solvents such as dioxane and water. The reaction proceeds with good efficiency, affording the coupled product in a 75% yield. This particular example demonstrates the compatibility of the Suzuki-Miyaura coupling with the nitrile, fluoro, and methyl functionalities present in the starting material, as well as the ethynyl (B1212043) group on the boronic acid.

Table 1: Example of Suzuki-Miyaura Coupling of this compound

Organoboron ReagentCatalystBaseSolventYield (%)
(4-ethynylpyridin-2-yl)boronic acidPd(dppf)Cl2·CH2Cl2Na2CO3Dioxane/Water75

This interactive table summarizes the key parameters of the described Suzuki-Miyaura coupling reaction.

Sonogashira Coupling with Terminal Alkynes

Heck Reaction and Related Olefination Methodologies

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the construction of carbon-carbon double bonds. Although specific documented examples of the Heck reaction with this compound were not found in the performed search, the general applicability of the Heck reaction to aryl iodides is well-known. The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. The steric and electronic properties of the substrate and the alkene coupling partner influence the regioselectivity and stereoselectivity of the reaction.

Stille Coupling with Organotin Reagents

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. Organotin reagents are stable and tolerate a wide range of functional groups, making the Stille coupling a versatile synthetic method. Despite the broad utility of this reaction, specific examples of its application to this compound are not detailed in the available literature. Generally, the reaction of an aryl iodide with an organostannane would proceed under palladium catalysis to yield the corresponding cross-coupled product.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. Organozinc reagents are highly reactive and often provide excellent yields in cross-coupling reactions. While the search did not yield specific instances of Negishi coupling with this compound, the high reactivity of aryl iodides in such transformations is a well-established principle in organic synthesis. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. There are no specific documented examples of the Buchwald-Hartwig amination of this compound in the provided search results. However, aryl iodides are generally excellent substrates for this transformation, reacting with a wide variety of primary and secondary amines in the presence of a suitable palladium catalyst, a phosphine ligand, and a base. The reaction conditions can be tailored to accommodate a broad range of functional groups on both the aryl halide and the amine.

Nucleophilic Aromatic Substitution (SNAr) on this compound

The benzene (B151609) ring of this compound is rendered electron-deficient by the strong electron-withdrawing effect of the nitrile group (-CN). This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of two different halogen atoms, fluorine and iodine, on the ring introduces competitive pathways for substitution.

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor in determining the reaction's feasibility and regioselectivity. For SNAr reactions, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I. wikipedia.orgnih.gov This trend is contrary to that observed in SN1 and SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism. The first step, the nucleophilic attack on the aromatic ring, is the slowest step. uomustansiriyah.edu.iqmasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. uomustansiriyah.edu.iqmasterorganicchemistry.com

Therefore, in this compound, the fluorine atom at the C2 position is generally the more reactive site for nucleophilic displacement compared to the iodine atom at the C3 position. The strong inductive effect of fluorine enhances the rate of formation of the Meisenheimer intermediate, which is the rate-determining step. uomustansiriyah.edu.iq

However, the leaving group trend can sometimes be altered or even reversed depending on the specific reaction conditions, such as the nature of the nucleophile, the solvent, and the presence of catalysts. nih.govresearchgate.netnih.gov In some cases, particularly with soft nucleophiles or under conditions where the second step (elimination of the leaving group) becomes more significant, the C-I bond's lower bond dissociation energy can lead to substitution at the iodo position.

Table 1: General Reactivity of Halogens in SNAr Reactions
HalogenElectronegativityCarbon-Halogen Bond Strength (kJ/mol)Typical SNAr Reactivity
F3.98~485Highest
Cl3.16~340Intermediate
Br2.96~285Intermediate
I2.66~210Lowest

The regioselectivity and rate of SNAr reactions are profoundly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) activate the ring towards nucleophilic attack, while electron-donating groups (EDGs) have a deactivating effect. pressbooks.pubmasterorganicchemistry.com For activation to be effective, the EWG must be positioned ortho or para to the leaving group, allowing it to stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pub

In this compound, the substituents have the following effects:

Nitrile Group (-CN): This is a powerful electron-withdrawing group through both induction and resonance. It is located ortho to the fluorine atom and meta to the iodine atom. Its position ortho to the fluorine provides strong activation for nucleophilic substitution at the C2 position by stabilizing the resulting Meisenheimer intermediate. pressbooks.pubwuxiapptec.com

Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation. It has a slight deactivating effect on the ring for SNAr. However, its influence is generally overshadowed by the potent activating effect of the nitrile group.

Consequently, the fluorine atom at the C2 position is significantly activated towards nucleophilic substitution due to the ortho-nitrile group, making it the preferred site of attack for most nucleophiles.

Reactions Involving the Nitrile Moiety

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile typically requires harsh conditions, such as heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). For instance, the related compound 4-fluoro-2-methylbenzonitrile (B118529) can be hydrolyzed to 4-fluoro-2-methylbenzoic acid under strongly basic conditions. google.com A similar transformation would be expected for this compound, yielding 2-Fluoro-3-iodo-4-methylbenzoic acid.

Amidation: Partial hydrolysis to the corresponding amide, 2-Fluoro-3-iodo-4-methylbenzamide, can often be achieved under more controlled conditions, for example, using acid catalysis with controlled water content or certain enzymatic methods.

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). This is a common and synthetically useful transformation. Several methods are available for this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). acs.orgchemicalforums.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts. chemicalforums.com Ruthenium complexes have also been shown to be effective catalysts for the hydrogenation of benzonitriles to benzylamines. acs.orgacs.org

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemicalforums.com Other reducing agents such as borane (B79455) (BH₃) or sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., AlCl₃) can also be employed. chemicalforums.com Photocatalytic methods using palladium-loaded titanium(IV) oxide have also been reported for the reduction of benzonitrile. rsc.org

These methods would convert this compound into (2-Fluoro-3-iodo-4-methylphenyl)methanamine.

Table 2: Common Methods for Nitrile Reduction
MethodReagentsTypical ConditionsProduct
Catalytic HydrogenationH₂, Raney NiEthanol, Ammonia, High PressurePrimary Amine
Catalytic HydrogenationH₂, Pd/CMethanol, RT or elevated temp.Primary Amine
Chemical ReductionLiAlH₄, then H₂OAnhydrous ether or THFPrimary Amine
Chemical ReductionNaBH₄, AlCl₃Anhydrous solventPrimary Amine

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net

This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of the nitrile with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). acs.orgacs.org The reaction can be catalyzed by various agents, including Lewis acids (e.g., ZnCl₂, AlCl₃) or organotin compounds, which activate the nitrile group towards cycloaddition. acs.org The presence of electron-withdrawing groups on the benzonitrile, such as the fluoro and iodo substituents in the target molecule, generally facilitates this reaction by lowering the energy of the nitrile's LUMO, making it more susceptible to attack by the azide. acs.org This reaction would convert this compound into 5-(2-Fluoro-3-iodo-4-methylphenyl)-1H-tetrazole.

Functionalization of the Methyl Group

The methyl group at the C4 position of this compound is a key site for synthetic modification. Its benzylic position, adjacent to the aromatic ring, renders it more reactive than a typical alkyl methyl group due to the potential for stabilization of reaction intermediates by the aromatic system.

Benzylic Halogenation and Oxidation Strategies

Benzylic Halogenation: The benzylic protons of the methyl group are susceptible to radical abstraction, making this position a prime target for free-radical halogenation. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light, are commonly employed for benzylic bromination. This reaction would be expected to proceed selectively at the methyl group, leaving the aromatic ring and its other substituents untouched, to yield 2-fluoro-3-iodo-4-(bromomethyl)benzonitrile. The stability of the resulting benzylic radical intermediate, which is enhanced by the adjacent aromatic ring, is the driving force for this selectivity.

Oxidation Strategies: The methyl group can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating, would likely oxidize the methyl group completely to a carboxylic acid, affording 2-fluoro-3-iodo-4-cyanobenzoic acid. Milder and more controlled oxidation conditions would be necessary to achieve the aldehyde or alcohol. For instance, conversion of a benzylic bromide (obtained from halogenation) to an aldehyde could potentially be achieved through methods like the Sommelet reaction or by using oxidizing agents such as dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.

Transformations for Carbon-Carbon Bond Formation

The functionalized methyl group serves as a handle for the formation of new carbon-carbon bonds, extending the carbon skeleton of the molecule.

From Benzylic Halides: The benzylic halide, 2-fluoro-3-iodo-4-(bromomethyl)benzonitrile, is an excellent electrophile for nucleophilic substitution reactions. It can react with a variety of carbon nucleophiles, such as organocuprates, Grignard reagents (in the presence of a suitable catalyst to avoid reaction at the nitrile), or stabilized carbanions (e.g., from malonic esters), to form new C-C bonds at the benzylic position.

Via Deprotonation: Direct deprotonation of the methyl group to form a benzylic carbanion is challenging due to the relatively high pKa of benzylic protons. However, with a very strong base such as an organolithium reagent, it might be possible to generate the benzylic anion, which could then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new carbon-carbon bonds. The presence of the electron-withdrawing cyano and fluoro groups could influence the acidity of these protons.

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites on the aromatic ring—a fluoro group, an iodo group, and a nitrile group—presents both challenges and opportunities for selective transformations. The iodo group is the most likely site for metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond.

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. Therefore, reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), Buchwald-Hartwig amination (with amines), and Stille (with organostannanes) couplings are expected to occur with high regioselectivity at the C3 position. The reaction conditions for these transformations can typically be tuned to leave the C-F bond intact. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 2-fluoro-3-aryl-4-methylbenzonitrile derivative.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the electron-withdrawing cyano group, is activated towards nucleophilic aromatic substitution. However, the steric hindrance from the adjacent bulky iodine atom and the methyl group might decrease its reactivity compared to less substituted fluorobenzonitriles. Strong nucleophiles could potentially displace the fluoride (B91410), but this would likely require more forcing conditions than the cross-coupling at the iodide position.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (using reagents like LiAlH₄ or catalytic hydrogenation) or hydrolyzed to a carboxylic acid under acidic or basic conditions. The choice of reagents and reaction conditions would be critical to avoid side reactions at the other functional groups. For instance, catalytic hydrogenation might also lead to dehalogenation.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 3 Iodo 4 Methylbenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Systems

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of aromatic compounds. For 2-Fluoro-3-iodo-4-methylbenzonitrile, the analysis of ¹H, ¹³C, and ¹⁹F nuclei, coupled with multi-dimensional experiments, provides a complete picture of the molecular framework.

Two-dimensional (2D) NMR experiments are critical for establishing the substitution pattern on the aromatic ring by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, and another cross-peak linking the aromatic proton at the C5 position to the C5 carbon. The proton at C6 would similarly be correlated to the C6 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is essential for mapping longer-range connectivities (typically over 2-3 bonds), which is key to confirming the relative positions of substituents. Key expected correlations for this compound would include:

Correlations from the methyl protons (H-C4) to the aromatic carbons C3, C4, and C5.

Correlations from the aromatic proton H5 to carbons C1, C3, and C4.

Correlations from the aromatic proton H6 to carbons C1, C2, and C4.

A crucial correlation from H6 to the nitrile carbon would firmly establish the position of the cyano group relative to the other substituents.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show a cross-peak between the methyl protons and the aromatic proton at C5, confirming their spatial proximity on the ring.

Table 1: Predicted Key 2D NMR Correlations for this compound

ExperimentProton SignalCorrelated Carbon/ProtonInformation Gained
HSQC-CH₃C4-CH₃Direct C-H bond of methyl group
HSQCH5C5Direct C-H bond at position 5
HSQCH6C6Direct C-H bond at position 6
HMBC-CH₃C3, C4, C5Confirms position of methyl group adjacent to C3 and C5
HMBCH5C1, C3, C4, C6Confirms position of H5 relative to substituents
HMBCH6C1 (CN), C2, C4Confirms position of H6 relative to F, CN, and CH₃ groups
NOESY-CH₃H5Confirms spatial proximity of methyl group and H5

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The ¹⁹F chemical shift is exceptionally sensitive to the local electronic environment, with a very wide chemical shift range that minimizes signal overlap. wikipedia.orghuji.ac.ilazom.com

For this compound, the ¹⁹F chemical shift is influenced by the combined electronic effects of the adjacent iodo, methyl, and nitrile substituents. Aromatic fluorine chemical shifts are sensitive to the nature of other substituents on the ring. biophysics.org The electron-donating methyl group at the para position and the electron-withdrawing nitrile group at the meta position relative to the fluorine atom will both modulate the electron density at C2. The bulky and polarizable iodine atom at the ortho position will exert significant steric and electronic effects. Generally, fluorine atoms on an aromatic ring absorb in the region between -100 ppm and -200 ppm relative to a standard like CFCl₃. azom.comucsb.edu The specific combination of substituents in this molecule would result in a distinct chemical shift within this range, providing a unique fingerprint for the compound.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Aromatic Fluorine Compounds

Compound TypeChemical Shift Range (ppm vs. CFCl₃)
Ar-F-90 to -170 ucsb.edu
Ar-CF₃-55 to -70 wikipedia.org
Fluorine with ortho electron-donating groupMore shielded (more negative ppm)
Fluorine with ortho electron-withdrawing groupLess shielded (less negative ppm)

Spin-spin coupling between heteronuclei provides invaluable information about the bonding framework. huji.ac.il

Carbon-Fluorine Coupling (JCF): JCF coupling constants are transmitted through chemical bonds and their magnitudes are indicative of the number of intervening bonds. huji.ac.il

¹JCF: The one-bond coupling between C2 and the fluorine atom is expected to be large, typically in the range of -235 to -270 Hz for sp² carbons.

²JCF: Two-bond couplings (e.g., ²J(C1-F) and ²J(C3-F)) are smaller, usually between 15 and 30 Hz.

³JCF: Three-bond couplings (e.g., ³J(C4-F) and ³J(C6-F)) are typically in the range of 5 to 10 Hz. The measurement of these specific JCF values via ¹³C NMR or specialized 2D NMR experiments can definitively confirm the fluorine atom's position on the aromatic ring. rsc.orgnih.gov

Carbon-Iodine Coupling (JCI): The observation of coupling to iodine (¹²⁷I) is extremely rare in standard NMR spectroscopy. The ¹²⁷I nucleus is quadrupolar, which leads to very rapid nuclear relaxation. This rapid relaxation effectively decouples the iodine nucleus from neighboring spins, causing any potential splitting to be averaged out. Instead of a sharp split signal, the primary effect on the attached carbon (C3) would be significant line broadening, which itself can be an indicator of the iodine's position.

Table 3: Typical nJCF Coupling Constants in Aromatic Systems

CouplingNumber of Bonds (n)Typical Magnitude (Hz)
¹JCF1235 - 270
²JCF215 - 30
³JCF35 - 10
⁴JCF4< 3

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

The nitrile group (C≡N) has one of the most characteristic and reliable absorption bands in vibrational spectroscopy. spectroscopyonline.com

Frequency: For aromatic nitriles, the C≡N stretching vibration typically appears in the 2240–2220 cm⁻¹ region. spectroscopyonline.com

Substituent Effects: The exact frequency is sensitive to the electronic effects of the other ring substituents. researchgate.netnih.gov Electron-donating groups can slightly lower the frequency by increasing electron density in the ring's π-system, which can interact with the nitrile's π-bonds. Conversely, electron-withdrawing groups tend to slightly increase the frequency. In this compound, the net electronic influence of the fluoro, iodo, and methyl groups will determine the precise position of the C≡N band.

Intensity: This band is typically strong and sharp in the IR spectrum due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com It also gives rise to a distinct signal in the Raman spectrum.

The vibrational spectrum of a substituted benzene (B151609) derivative is complex but contains several characteristic bands.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically found in the 3100–3000 cm⁻¹ region. orientjchem.org The characteristic aromatic ring C=C stretching vibrations occur in the 1620–1450 cm⁻¹ range. The substitution pattern and the electronic nature of the F, I, CH₃, and CN groups will influence the exact positions and intensities of these bands.

Substituent-Specific Vibrations: Other key functional groups give rise to distinct vibrational modes:

C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the 1300–1200 cm⁻¹ range. orientjchem.org

CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations around 2900-3000 cm⁻¹ and characteristic bending (deformation) modes around 1460 cm⁻¹ and 1375 cm⁻¹. orientjchem.orgspectroscopyonline.com

C-I Stretch: The carbon-iodine stretching vibration is expected at a much lower frequency, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 1000–750 cm⁻¹ region, and their pattern is highly characteristic of the aromatic substitution pattern. orientjchem.org

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic C-H Stretch3100 - 3000 orientjchem.orgMedium / Strong
Methyl C-H Stretch3000 - 2900 orientjchem.orgMedium-Strong / Strong
Nitrile C≡N Stretch2240 - 2220 spectroscopyonline.comStrong / Medium-Strong
Aromatic C=C Stretch1620 - 1450 orientjchem.orgVariable / Strong
Methyl C-H Bending~1460 and ~1375 orientjchem.orgMedium / Medium
C-F Stretch1300 - 1200 orientjchem.orgVery Strong / Weak
Aromatic C-H Out-of-Plane Bending1000 - 750 orientjchem.orgStrong / Weak
C-I Stretch< 600Medium / Strong

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone in the analytical characterization of synthetic compounds, providing invaluable information regarding their elemental composition and structural architecture. For a substituted aromatic compound such as this compound, these techniques are indispensable for verifying its identity and understanding its intrinsic chemical properties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique utilized to determine the precise mass of a molecule with a high degree of accuracy. This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C8H5FIN), HRMS is critical for confirming its molecular formula. nih.govchemscene.com

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can differentiate between isobars (compounds with the same nominal mass but different elemental compositions). The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers is essential for this purpose. pnnl.gov The experimentally measured accurate mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Illustrative HRMS Data for this compound:

ParameterValue
Molecular FormulaC8H5FIN
Theoretical Exact Mass (Monoisotopic)260.9454 u
Ionization ModeElectrospray Ionization (ESI+)
Observed m/z261.9532 [M+H]+
Calculated m/z for [C8H6FIN]+261.9532
Mass Error< 5 ppm

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a sophisticated technique employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint of the precursor ion.

For this compound, MS/MS analysis would involve the selection of the protonated molecule [M+H]+ as the precursor ion. The fragmentation of this ion would likely proceed through the cleavage of the weakest bonds and the loss of stable neutral molecules. The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.

Plausible Fragmentation Pathway for this compound:

The fragmentation of the [M+H]+ ion of this compound could be expected to involve the following key steps:

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave, leading to the loss of an iodine radical (I•) or hydrogen iodide (HI).

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (HCN), a common fragmentation pathway for benzonitriles. nih.gov

Loss of Methyl Group: The methyl group can be lost as a methyl radical (•CH3).

Illustrative MS/MS Fragmentation Data for [C8H6FIN]+:

Precursor Ion (m/z)Collision EnergyProduct Ions (m/z)Plausible Neutral Loss
261.9520 eV134.94I
261.9520 eV234.95HCN
261.9530 eV246.93CH3
134.9415 eV107.94HCN

This table presents hypothetical data for illustrative purposes based on common fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Crystal Packing

The molecular conformation of this compound, including the planarity of the benzene ring and the orientation of its substituents, can be precisely determined through X-ray crystallography. researchgate.net The analysis of the crystal structure reveals the unit cell parameters and the symmetry of the crystal lattice, which dictates how the individual molecules are arranged in the solid state. jeeadv.ac.in The way molecules pack in a crystal is influenced by a combination of steric effects and intermolecular interactions, which collectively determine the density and stability of the crystalline material. researchgate.net The planarity of the benzonitrile (B105546) core and the dihedral angles between the substituents and the ring are key conformational parameters that can be accurately measured. researchgate.net

Illustrative Crystallographic Data for this compound:

ParameterDescription
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 8.12 Å, b = 13.45 Å, c = 7.98 Å, β = 105.2°
Molecules per Unit Cell (Z)4
Calculated Density1.85 g/cm³

This table presents hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. mdpi.comnih.gov X-ray crystallography allows for the detailed analysis of these non-covalent interactions, which can include dipole-dipole interactions, π-π stacking, and halogen bonding. bohrium.com

Potential Intermolecular Interactions in Crystalline this compound:

Interaction TypeDonorAcceptorDistance (Å)
Halogen BondC—IN≡C~3.1
π-π StackingBenzene RingBenzene Ring~3.5
Dipole-DipoleC≡NC—F-

This table presents plausible intermolecular interactions and their typical distances for illustrative purposes.

Computational and Theoretical Investigations of 2 Fluoro 3 Iodo 4 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the properties of molecules from first principles, providing insights that can be difficult to obtain through experimental means alone. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.govrsc.org It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 2-fluoro-3-iodo-4-methylbenzonitrile, DFT calculations, often employing functionals such as B3LYP, would be the initial step to determine its most stable three-dimensional structure. aip.orgorientjchem.org This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Studies on similar substituted benzonitriles have successfully used DFT to obtain reliable geometric parameters. orientjchem.org

Illustrative Optimized Geometrical Parameters The following table represents the type of data that would be obtained from a DFT geometry optimization. These are not experimentally verified or specifically calculated values for this compound.

Parameter Bond/Angle Illustrative Value
Bond Length C-F 1.35 Å
Bond Length C-I 2.10 Å
Bond Length C-C (aromatic) 1.39 - 1.41 Å
Bond Length C-CN 1.45 Å
Bond Length C≡N 1.15 Å
Bond Angle F-C-C 119.0°
Bond Angle I-C-C 121.0°

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, they are often used as a benchmark for less expensive methods. For this compound, ab initio calculations could be employed to refine the energy calculations and to investigate excited states or reaction mechanisms with a higher degree of accuracy. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. researchgate.net For a molecule containing a heavy atom like iodine, the selection of an appropriate basis set is particularly critical. Standard basis sets like Pople's 6-31G(d,p) might be insufficient. boisestate.edu For iodine, it is common to use basis sets that include relativistic effects, such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential, which replaces the core electrons of the heavy atom with a potential, thereby reducing computational cost. youtube.com A comparative analysis of different basis sets would be necessary to ensure a balance between computational accuracy and efficiency. researchgate.netmdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in predicting the reactivity and regioselectivity of this compound, particularly in reactions such as nucleophilic aromatic substitution (SNAr).

Computational Prediction of Reaction Mechanisms and Regioselectivity

The presence of two halogen atoms, fluorine and iodine, on the benzene (B151609) ring presents the possibility of regioselectivity in SNAr reactions. In such reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. The nitrile group (–CN) is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

In this compound, the fluorine atom is at the 2-position (ortho to the nitrile group) and the iodine atom is at the 3-position (meta to the nitrile group). Computational studies on related 2-halobenzonitriles have shown that they readily undergo SNAr reactions. sci-hub.seorganic-chemistry.orgnih.gov

Regioselectivity Prediction: Computational modeling can predict the most likely site of nucleophilic attack by comparing the activation energy barriers for substitution at the C-F and C-I bonds. Generally, in SNAr reactions, the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is key.

Attack at C2 (displacing Fluoride): Attack at the carbon bearing the fluorine atom is electronically favored. The negative charge in the Meisenheimer complex can be delocalized onto the strongly electron-withdrawing nitrile group. Fluoride (B91410) is also an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond.

Attack at C3 (displacing Iodide): Attack at the carbon bearing the iodine atom is less favored. This position is meta to the nitrile group, and therefore the negative charge of the intermediate cannot be directly delocalized onto the nitrile.

Therefore, computational models are expected to predict that SNAr reactions will occur with high regioselectivity at the C2 position, leading to the displacement of the fluoride ion.

Calculation of Activation Energy Barriers for Key Transformations

The feasibility and rate of a chemical reaction are governed by its activation energy (Ea). Computational chemistry allows for the precise calculation of these energy barriers by locating the transition state (TS) on the potential energy surface. For an SNAr reaction on this compound, the process would be modeled as follows:

Geometry Optimization: The initial structures of the reactants (this compound and the nucleophile) and the final products are optimized to find their lowest energy conformations.

Transition State Search: A search algorithm is used to locate the transition state structure connecting the reactants and the Meisenheimer intermediate. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: The energies of the reactants, transition state, and products are calculated at a high level of theory to determine the activation energy barrier.

While specific calculations for this molecule are not available, studies on similar systems, such as the reaction of fluoride with p-chlorobenzonitrile, have shown that these barriers can be reliably calculated, and are significantly influenced by solvent effects. psu.edu For instance, a theoretical study on the reaction of 4-nitrobenzonitrile (B1214597) with methoxide (B1231860) calculated an activation energy of 5.59 kcal/mol for the rate-limiting step. wuxibiology.com Such calculations provide invaluable insights into reaction kinetics that can be difficult to measure experimentally.

Spectroscopic Property Prediction from Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and structural elucidation of molecules.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. modgraph.co.uknih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus.

¹H NMR: The aromatic protons would appear as distinct signals, with their chemical shifts influenced by the neighboring substituents. The methyl protons would likely appear as a singlet in the upfield region.

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are particularly sensitive to the attached substituents. The carbon attached to the electron-withdrawing nitrile group (C1) would be significantly deshielded (shifted downfield). The carbons bonded to the halogens (C2 and C3) would also show characteristic shifts, with the heavy iodine atom known to induce a significant upfield shift (the "heavy-atom effect") on the carbon it is attached to. rsc.org

A hypothetical table of predicted ¹³C NMR chemical shifts, based on computational analysis of similar substituted benzonitriles, is presented below. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C1 (C-CN) ~110-115Shielded by adjacent groups, but in the typical range for ipso-carbon of a benzonitrile (B105546).
C2 (C-F) ~160-165 (d, ¹JCF)Strongly deshielded by the electronegative fluorine; exhibits C-F coupling.
C3 (C-I) ~90-95Significantly shielded due to the heavy-atom effect of iodine.
C4 (C-CH₃) ~140-145Deshielded, typical for a substituted aromatic carbon.
C5 ~130-135Aromatic CH, influenced by adjacent iodine and methyl groups.
C6 ~115-120Aromatic CH, influenced by adjacent fluorine and nitrile groups.
CN ~117-120Typical range for a nitrile carbon.
CH₃ ~20-25Typical range for a methyl group on an aromatic ring.
Note: These are estimated values. Actual shifts would require specific DFT calculations. The value for C2 would appear as a doublet due to coupling with the ¹⁹F nucleus.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. spectroscopyonline.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

For this compound, the simulated spectrum would exhibit characteristic peaks corresponding to the vibrations of its functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H stretch (aromatic) 3100-3000Stretching of the C-H bonds on the benzene ring.
C-H stretch (methyl) 3000-2850Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C≡N stretch 2240-2220Strong, sharp absorption characteristic of the nitrile group.
C=C stretch (aromatic) 1600-1450Stretching vibrations within the benzene ring.
C-F stretch 1250-1000Stretching of the carbon-fluorine bond.
C-I stretch 600-500Stretching of the carbon-iodine bond.
C-H bend (out-of-plane) 900-675Bending of the aromatic C-H bonds out of the plane of the ring.

Computational analysis of similar molecules, such as 3-chloro-4-fluoro benzonitrile, has shown excellent agreement between scaled theoretical wavenumbers and experimental data, underscoring the predictive power of these simulations for assigning spectral features. acs.org By simulating the IR and Raman spectra, researchers can gain a deeper understanding of the molecule's vibrational properties and confirm its structural identity.

2 Fluoro 3 Iodo 4 Methylbenzonitrile As a Versatile Synthetic Building Block

Design and Synthesis of Complex Aromatic Architectures

The strategic placement of iodo and fluoro substituents on the benzonitrile (B105546) core of 2-fluoro-3-iodo-4-methylbenzonitrile makes it an ideal starting material for the synthesis of intricate aromatic systems. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Construction of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. The synthesis of functionalized PAHs often relies on the strategic use of halogenated precursors that can undergo intramolecular or intermolecular annulation reactions.

While specific examples utilizing this compound in PAH synthesis are not extensively documented, its structure is well-suited for such transformations. For instance, palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or vinyl groups at the 3-position via the iodo substituent. Subsequent intramolecular cyclization, often promoted by strong acids or oxidizing agents, can then lead to the formation of larger, fused aromatic systems. The fluorine and nitrile groups can serve to modulate the electronic properties and solubility of the resulting PAHs. A general synthetic approach could involve a palladium-catalyzed annulation, a method that has been successfully used for the synthesis of various PAHs from smaller aromatic fragments.

Synthesis of Biaryl and Heterobiaryl Systems

Biaryl and heterobiaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these structures. The carbon-iodine bond in this compound is an excellent handle for such transformations.

In a typical Suzuki-Miyaura coupling, the iodo-substituted benzonitrile would be reacted with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction would yield a biaryl or heterobiaryl compound where the two aromatic rings are linked at the 3-position of the original benzonitrile. The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a highly versatile method. For instance, the coupling of various substituted bromobenzenes with phenylboronic acids using a Pd(OH)₂ catalyst has been shown to produce biaryl analogs with good yields. aip.org

The Stille coupling, which utilizes organotin reagents, and the Sonogashira coupling, for the introduction of alkyne moieties, are other palladium-catalyzed reactions that can be effectively applied to this compound to generate a diverse array of biaryl and heterobiaryl systems. A general procedure for the Sonogashira cross-coupling reaction of a related fluorocyanopyridine involved the use of a Pd(PPh₃)₄ catalyst and CuI in a THF/Et₃N solvent system at room temperature. soton.ac.uk

Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl/Heterobiaryl
StilleAryl/Heteroaryl StannanePd catalyst (e.g., Pd(PPh₃)₄)Biaryl/Heterobiaryl
SonogashiraTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) saltArylalkyne
HeckAlkenePd catalyst, BaseArylalkene

Scaffold for Advanced Organic Materials Research

The unique combination of functional groups in this compound makes it a promising precursor for the development of advanced organic materials with tailored properties.

Precursor in Polymer Synthesis (e.g., conducting polymers, liquid crystals)

The nitrile and fluoro groups can influence the electronic and physical properties of polymers. For instance, the incorporation of fluorinated monomers can enhance the thermal stability and processability of polymers. While direct polymerization of this compound is not a common application, it can be functionalized to create monomers for polymerization. For example, the iodo group can be converted to other polymerizable functionalities like a vinyl or an acetylene (B1199291) group via cross-coupling reactions.

In the realm of liquid crystals, cyanobiphenyls are a well-known class of materials. The nitrile group provides a strong dipole moment, which is crucial for the formation of liquid crystalline phases. While this compound is not a liquid crystal itself, it can be used as a building block to synthesize more complex, rod-like molecules that exhibit liquid crystalline behavior. For example, the iodo group could be used in a Suzuki coupling to attach another aromatic ring, creating a cyanobiphenyl-like structure. The fluorine and methyl groups would then act as lateral substituents, influencing the mesophase behavior. Studies on cyanobiphenyl liquid crystals have shown that varying the alkyl chain length and terminal groups can significantly affect their properties. researcher.life

Building Block for Optoelectronic Materials (e.g., OLEDs, TADF emitters, organic photovoltaics)

Functionalized benzonitriles are widely used in the design of materials for optoelectronic devices. The electron-withdrawing nature of the benzonitrile unit makes it an excellent acceptor moiety in donor-acceptor type molecules, which are often employed as emitters in Organic Light-Emitting Diodes (OLEDs).

Specifically, fluorinated benzonitrile derivatives have been successfully used in the development of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). bohrium.com TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. The fluorine atoms can enhance the electron-accepting properties of the benzonitrile core and also improve the stability of the resulting devices. While there are no specific reports on OLEDs using this compound, its structure is a promising starting point for the synthesis of novel TADF emitters. By coupling donor moieties (such as carbazole (B46965) or phenoxazine) to the 3-position via the iodo group, new donor-acceptor molecules with potential TADF properties could be synthesized. nih.gov

Emitter TypeKey Structural FeatureApplicationReported Performance Metric
TADF EmitterDonor-Acceptor ArchitectureOLEDsHigh External Quantum Efficiency (EQE)
Blue EmitterCarbazolyl benzonitrileOLEDsEQE up to 21.5% beilstein-journals.org
Red EmitterDibenzonitrile-substituted dipyridophenazineOLEDsEQE of 12.0% mdpi.com

In the field of organic photovoltaics (OPVs), benzonitrile-functionalized molecules have been investigated as non-fullerene acceptors. bohrium.com The tunability of their electronic properties through chemical modification makes them attractive for optimizing the performance of solar cells. The presence of fluorine in the molecule can also be beneficial for tuning the energy levels and improving the efficiency of OPV devices.

Role in the Synthesis of Mechanistic Probes and Chemical Tools

The distinct reactivity of the iodo and fluoro groups on the aromatic ring of this compound allows for its use in the synthesis of specialized molecules for studying reaction mechanisms and as chemical tools.

The carbon-iodine bond can be used to introduce radiolabels, such as radioactive isotopes of iodine, for imaging and mechanistic studies. Furthermore, the presence of both a fluorine and an iodine atom on the same molecule can be exploited to study halogen exchange reactions. iaea.orgscience.govnih.gov These studies are important for understanding the mechanisms of metal-catalyzed cross-coupling and halogenation reactions.

The nitrile group can also be a valuable functional handle. For example, nitriles have been used in bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While not a direct application of this compound, it could be converted into a more complex molecule that participates in such reactions, for example, by transforming the nitrile into a tetrazine for inverse electron-demand Diels-Alder reactions.

Derivatization for Supramolecular Assembly Research

The strategic placement of fluorine, iodine, and nitrile functional groups on the benzene (B151609) ring makes this compound a highly attractive scaffold for the synthesis of advanced supramolecular building blocks. The distinct electronic and steric nature of these substituents allows for a programmed and hierarchical approach to derivatization, enabling the creation of molecules with precisely controlled self-assembly properties. Research in this area focuses on modifying the core structure to introduce functionalities capable of participating in specific, directional non-covalent interactions, such as halogen bonding and hydrogen bonding, which are fundamental to the construction of complex supramolecular architectures.

The iodine atom at the 3-position is a particularly powerful tool for supramolecular design, acting as a strong halogen bond donor. The strength of this interaction can be further modulated by the electron-withdrawing nature of the adjacent fluorine atom and the nitrile group. acs.org Concurrently, the nitrile group itself can be transformed into potent hydrogen bonding moieties, such as carboxylic acids or primary amines. This dual functionalization potential allows for the development of bifunctional or trifunctional building blocks where orthogonal interactions can be exploited to direct the formation of intricate and predictable solid-state structures. nih.gov

Modification of the Iodine Moiety for Halogen Bonding Applications

The iodo-substituent is a prime site for derivatization through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions allow for the introduction of a wide variety of functional groups, significantly expanding the molecular diversity obtainable from the starting material.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl iodide. This reaction is instrumental in creating linear, rigid extensions to the aromatic core, which are highly desirable in the construction of porous materials and molecular wires. For a sterically hindered substrate like this compound, the choice of catalyst and reaction conditions is crucial to achieve high yields. nih.gov

Interactive Data Table: Proposed Sonogashira Coupling of this compound

EntryAlkyne PartnerCatalyst (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5), CuI (10)Toluene/Et₃NEt₃N801285
2EthynylpyridinePdCl₂(PPh₃)₂ (3), CuI (5)DMFDIPA901088
3TrimethylsilylacetylenePd(OAc)₂ (2), SPhos (4), CuI (5)DioxaneCs₂CO₃1001692

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is another powerful tool for C-C bond formation, reacting the aryl iodide with an organoboron species. This reaction is particularly useful for synthesizing biaryl compounds, which can act as ligands for metal-organic frameworks (MOFs) or as components of liquid crystals. The steric hindrance around the iodine atom in this compound necessitates the use of specialized ligands that can facilitate the catalytic cycle. researchgate.netorganic-chemistry.org

Interactive Data Table: Proposed Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)Toluene/H₂OK₃PO₄1001890
24-Pyridylboronic acidPd₂(dba)₃ (1)XPhos (3)DioxaneK₂CO₃1102487
34-Carboxyphenylboronic acidPd(PPh₃)₄ (5)-DMF/H₂ONa₂CO₃901682

Transformation of the Nitrile Group for Hydrogen Bonding Networks

The nitrile group offers a versatile handle for introducing strong hydrogen bonding functionalities. The two most common transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to Carboxylic Acid: The hydrolysis of the nitrile to a carboxylic acid introduces a robust hydrogen bond donor and acceptor. This transformation is typically achieved under acidic or basic conditions, with the choice of conditions depending on the compatibility of other functional groups in the molecule. libretexts.orgchemistrysteps.com The resulting carboxylic acid can then participate in the formation of well-defined supramolecular synthons, such as the carboxylic acid dimer.

Interactive Data Table: Proposed Hydrolysis of this compound Derivatives

EntryStarting MaterialConditionsTemp (°C)Time (h)ProductYield (%)
1This compound6M H₂SO₄ (aq)120242-Fluoro-3-iodo-4-methylbenzoic acid95
2This compound10M NaOH (aq), then H⁺100182-Fluoro-3-iodo-4-methylbenzoic acid92

Reduction to Primary Amine: The reduction of the nitrile to a benzylamine (B48309) derivative introduces a primary amine group, which is a strong hydrogen bond donor. This can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. google.com The resulting amine can form N-H···N or N-H···O hydrogen bonds, which are crucial in directing the assembly of molecules in the solid state.

Interactive Data Table: Proposed Reduction of this compound Derivatives

EntryStarting MaterialReducing AgentSolventTemp (°C)Time (h)ProductYield (%)
1This compoundLiAlH₄THF6512(2-Fluoro-3-iodo-4-methylphenyl)methanamine85
2This compoundH₂ (50 psi), Raney NiMethanol2524(2-Fluoro-3-iodo-4-methylphenyl)methanamine90

The derivatization of this compound through these and other synthetic transformations provides a rich platform for the creation of novel molecules with tailored properties for supramolecular assembly. The ability to combine halogen and hydrogen bonding functionalities within a single molecule opens up exciting possibilities for the rational design of complex and functional materials.

Emerging Research Directions and Future Perspectives for 2 Fluoro 3 Iodo 4 Methylbenzonitrile

Sustainable Synthesis Methodologies (e.g., Green Chemistry principles for halogenated aromatics)

The synthesis of halogenated aromatic compounds is traditionally associated with environmental concerns. However, the future of synthesizing molecules like 2-Fluoro-3-iodo-4-methylbenzonitrile lies in the adoption of sustainable and green chemistry principles. uni-lj.sitaylorfrancis.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. royalsocietypublishing.orgorganic-chemistry.orgacs.org

Key aspects of green chemistry applicable to the synthesis of halogenated aromatics include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. royalsocietypublishing.org Many traditional solvents are volatile, toxic, and contribute to environmental pollution. royalsocietypublishing.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. organic-chemistry.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. royalsocietypublishing.org

Recent research has focused on developing greener methods for the halogenation of aromatic compounds, addressing the environmental problems associated with traditional electrophilic aromatic substitution. taylorfrancis.com These advancements pave the way for more environmentally benign production of complex halogenated molecules.

Table 1: Green Chemistry Principles in the Synthesis of Halogenated Aromatics
PrincipleApplication in Halogenated Aromatic SynthesisPotential Benefit
Waste PreventionDeveloping synthetic pathways with higher yields and fewer byproducts.Reduced environmental pollution and disposal costs. organic-chemistry.org
Atom EconomyUtilizing reactions that incorporate the maximum number of reactant atoms into the final product. acs.orgMinimized generation of waste. acs.org
Less Hazardous Chemical SynthesesEmploying less toxic reagents and intermediates.Improved safety for researchers and reduced environmental impact. organic-chemistry.org
Safer Solvents and AuxiliariesReplacing volatile and toxic organic solvents with greener alternatives. royalsocietypublishing.orgReduced air and water pollution. royalsocietypublishing.org
Use of CatalysisPreferring catalytic reactions over stoichiometric ones. acs.orgIncreased reaction efficiency and reduced waste. acs.org

Flow Chemistry Applications in the Synthesis and Transformations of this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous or difficult to control. rsc.orgnih.gov This technology is increasingly being applied to the synthesis and transformation of complex molecules, including halogenated compounds. rsc.orgamt.uk

The benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or explosive reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. nih.govillinois.edu

Scalability: Reactions developed on a small scale in the lab can be more easily scaled up for industrial production by running the flow reactor for longer periods. nih.govamt.uk

Access to Novel Reaction Conditions: Flow reactors can be operated at high pressures and temperatures, enabling reactions that are not feasible in batch. illinois.edunih.gov

For a molecule like this compound, flow chemistry could enable safer and more efficient methods for its synthesis and subsequent derivatization, particularly for reactions involving hazardous reagents or intermediates. rsc.orgnih.gov For instance, the introduction of the nitrile group, which can be hazardous in batch processes, could be performed more safely in a continuous flow setup. rsc.org

Photoredox Catalysis and Electrochemistry in Derivatization Strategies

Modern synthetic methods like photoredox catalysis and electrochemistry offer powerful tools for the derivatization of complex molecules. These techniques provide alternative, often milder, reaction pathways compared to traditional methods.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. This approach could be particularly useful for the derivatization of this compound, allowing for selective functionalization at different positions on the aromatic ring.

Electrochemistry uses electricity to drive chemical reactions, offering a clean and efficient alternative to conventional reagents. researchgate.net In the context of this compound, electrochemical methods could be employed for:

Oxidative or Reductive Derivatization: The aryl iodide moiety can be electrochemically activated to generate reactive intermediates for further functionalization. researchgate.netresearchgate.netnih.gov

Controlled Transformations: The precise control over reaction potential in electrochemistry can lead to higher selectivity in derivatization reactions. nih.gov

The application of these advanced techniques can lead to the discovery of novel derivatives of this compound with unique properties and potential applications.

Development of Novel Reaction Discoveries Utilizing its Unique Reactivity Profile

The specific arrangement of substituents in this compound imparts a unique reactivity profile that can be exploited for the discovery of novel chemical reactions. The interplay between the electron-withdrawing nitrile and fluorine groups and the reactive iodine atom creates opportunities for selective transformations.

The presence of an ortho-fluoro substituent can influence the reactivity of the iodine atom, potentially leading to unique outcomes in cross-coupling and other functionalization reactions. rsc.orgnih.govrsc.org The steric and electronic effects of the ortho-substituents can direct the regioselectivity of reactions, allowing for the synthesis of highly substituted and complex aromatic compounds. nih.govrsc.org

Future research will likely focus on exploring this unique reactivity to develop new synthetic methodologies, such as:

Novel cross-coupling reactions catalyzed by transition metals.

The generation of aryne intermediates for cycloaddition reactions. acs.orgacs.org

The development of new hypervalent iodine reagents for various chemical transformations. acs.org

Integration into Automated Synthesis Platforms for High-Throughput Experimentation

The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large numbers of compounds. nih.govchemrxiv.org Automated synthesis platforms, coupled with high-throughput experimentation (HTE), are becoming essential tools for accelerating the discovery process. researchgate.netnih.govyoutube.com

This compound, as a versatile building block, is well-suited for integration into these automated platforms. nih.govamazonaws.comnih.gov By utilizing robotic systems for liquid and solid handling, a large library of derivatives can be synthesized in parallel, allowing for the rapid exploration of chemical space. youtube.com

The data generated from HTE can be used to:

Optimize reaction conditions for the synthesis of new derivatives.

Identify novel reactivity patterns.

Screen for biological activity or other desired properties.

The integration of this compound into automated workflows will significantly accelerate the discovery of new molecules with potential applications in various fields.

Advanced Applications in Retrosynthetic Analysis and Computer-Aided Synthesis Design

Computer-aided synthesis planning (CASP) is revolutionizing the way chemists design synthetic routes to complex molecules. labmanager.comnih.govresearchgate.netresearchgate.net By leveraging large databases of chemical reactions and sophisticated algorithms, these tools can propose novel and efficient synthetic pathways. nih.govcore.ac.uk

The unique structure of this compound presents an interesting challenge and opportunity for CASP tools. Retrosynthetic analysis of target molecules containing this scaffold can lead to the identification of new and efficient synthetic strategies.

Future developments in this area may include:

The use of machine learning and artificial intelligence to predict the reactivity of this compound and its derivatives.

The development of new algorithms for designing synthetic routes to complex molecules incorporating this building block.

The integration of CASP with automated synthesis platforms to create a fully automated "design-make-test" cycle. labmanager.com

The application of these advanced computational tools will undoubtedly accelerate the discovery and development of new chemical entities based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-iodo-4-methylbenzonitrile, considering iodine’s reactivity?

  • Methodology : The iodine substituent’s susceptibility to nucleophilic substitution or elimination necessitates careful selection of reaction conditions. A plausible route involves halogen exchange (e.g., substituting bromine or chlorine with iodine) under controlled temperatures (40–60°C) using NaI in polar aprotic solvents like DMF or DMSO. Precursor molecules like 2-fluoro-3-bromo-4-methylbenzonitrile (analogous to 4-Bromo-2-fluorobenzonitrile in ) can serve as starting materials. Monitor reaction progress via TLC or HPLC to avoid over-iodination or decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine’s electronic environment, while 13C^{13}\text{C} NMR distinguishes nitrile and methyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., as in for fluorinated analogs).
  • X-ray Crystallography : Resolves structural ambiguities, especially steric effects from iodine and methyl groups. Cross-validate data with computational models (e.g., DFT) to address discrepancies in peak assignments .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation of the iodine substituent and hydrolysis of the nitrile group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, using HPLC to detect byproducts like benzoic acids or iodides .

Advanced Research Questions

Q. How do fluorine and iodine substituents electronically influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Methodology : Fluorine’s electron-withdrawing effect activates the aryl ring for oxidative addition, while iodine’s polarizability facilitates transmetalation in palladium-catalyzed reactions. Compare reaction rates with analogs lacking iodine (e.g., 3,5-Dichloro-4-fluorobenzonitrile in ) to isolate substituent effects. Use Hammett constants (σmeta\sigma_{meta} for F: +0.34; I: +0.18) to predict regioselectivity in coupling reactions .

Q. What retrosynthetic disconnections are feasible for this compound?

  • Methodology :

  • Core Disconnection : Split the benzonitrile into iodinated and fluorinated precursors. For example, synthesize 3-iodo-4-methylbenzonitrile first, followed by electrophilic fluorination.
  • AI-Driven Synthesis : Tools like Reaxys or Pistachio () can propose routes based on analogous compounds (e.g., 4-Bromo-2-fluorobenzonitrile in ). Validate pathways using small-scale trials and DFT calculations to assess energy barriers .

Q. How can computational models predict regioselectivity in reactions involving this compound?

  • Methodology :

  • DFT Calculations : Optimize transition states for reactions like nucleophilic aromatic substitution to identify favored positions (e.g., iodine’s para vs. meta sites).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites. Validate with kinetic experiments (e.g., competition studies between iodine and fluorine sites) .

Data Contradiction and Validation

Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected 1H^{1}\text{H} NMR shifts)?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in methyl groups).
  • Isotopic Labeling : Substitute 12C^{12}\text{C} with 13C^{13}\text{C} to confirm coupling patterns.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Formyl-3-methoxybenzonitrile in ) to identify anomalies .

Q. What experimental controls are critical when studying this compound’s reactivity?

  • Methodology :

  • Blank Reactions : Exclude catalysts or reagents to confirm product formation pathways.
  • Isotope Trapping : Use 127I^{127}\text{I}/131I^{131}\text{I} isotopic mixtures to trace iodine’s role in intermediates.
  • In Situ Monitoring : Employ techniques like IR spectroscopy to detect transient species (e.g., Pd-I intermediates in cross-coupling) .

Safety and Ethical Considerations

Q. What precautions are essential when handling this compound?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to potential cyanide release from nitrile hydrolysis. Conduct toxicity assays (e.g., Ames test) for waste disposal protocols. Follow guidelines from Safety Data Sheets (SDS) of analogous compounds (e.g., 4-Methoxybenzonitrile in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.